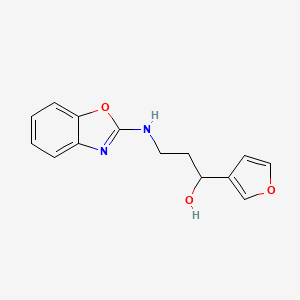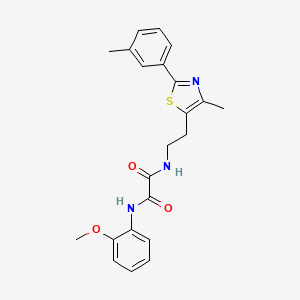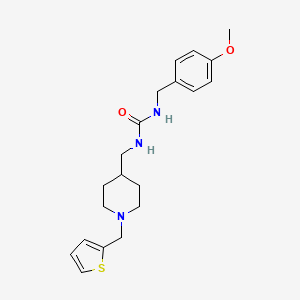
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as BFA, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol involves the inhibition of ARF function. ARF is a small GTPase that regulates the formation of coat proteins on intracellular membranes. BFA binds to the ARF protein and prevents its activation, leading to the disruption of membrane trafficking and the disassembly of the Golgi complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to cause the redistribution of Golgi enzymes to the endoplasmic reticulum (ER), leading to the inhibition of protein transport from the ER to the Golgi complex. BFA has also been shown to induce the fragmentation of the Golgi complex and the redistribution of Golgi proteins to the ER and the plasma membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol in lab experiments is its ability to disrupt Golgi complex function. This compound can be used to study the role of the Golgi complex in protein processing and sorting. However, one of the main limitations of using BFA is its cytotoxicity. This compound can induce cell death at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol. One of the main areas of research is the development of new compounds that can selectively target ARF function without inducing cytotoxicity. Another area of research is the study of the role of the Golgi complex in disease pathogenesis, and the potential use of BFA in the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of BFA, including the development of new compounds and the study of the role of the Golgi complex in disease pathogenesis.
Métodos De Síntesis
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzoxazole with 3-furylpropanol in the presence of a catalyst. The resulting product is then purified using different techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. This compound has been used as a tool in cell biology and biochemistry research. It has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein that plays a crucial role in the regulation of intracellular membrane trafficking. BFA has also been used to study the Golgi complex, a cellular organelle that is involved in the processing and sorting of proteins.
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(10-6-8-18-9-10)5-7-15-14-16-11-3-1-2-4-13(11)19-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYQXSAJOVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)


![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)
![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)

![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)



![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)


